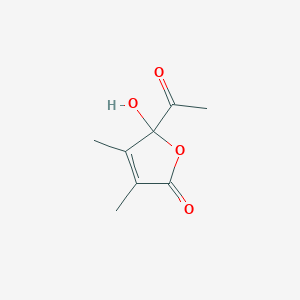
Quinoline-8-carbodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-8-carbodithioic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has been widely studied for its diverse applications in medicinal, synthetic organic, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-8-carbodithioic acid typically involves the reaction of quinoline derivatives with carbon disulfide and a base. One common method includes the use of quinoline-8-thiol, which reacts with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide to form this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-8-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Quinoline-8-carbodithioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and metal chelators.
Mécanisme D'action
The mechanism of action of quinoline-8-carbodithioic acid involves its interaction with molecular targets and pathways within biological systems. The compound can chelate metal ions, which may disrupt metal-dependent enzymes and processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. These mechanisms contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Quinoline-8-carbodithioic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-thiol: Similar in structure but lacks the carbodithioic acid group.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the carbodithioic acid group.
Quinoline-8-sulfonic acid: Contains a sulfonic acid group instead of the carbodithioic acid group.
Uniqueness
This compound is unique due to its carbodithioic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as metal chelation and redox reactions, which are not as prominent in other quinoline derivatives.
Propriétés
Numéro CAS |
83834-56-4 |
|---|---|
Formule moléculaire |
C10H7NS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
quinoline-8-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) |
Clé InChI |
DWFGCTCWYKVIHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=S)S)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


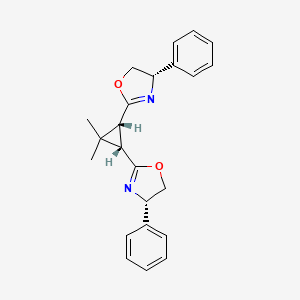
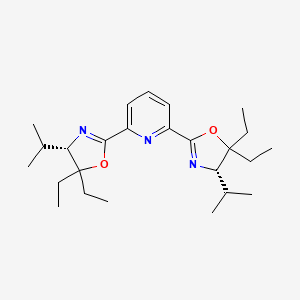
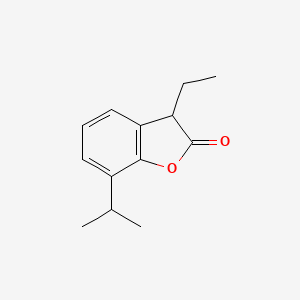
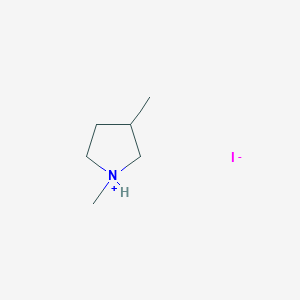
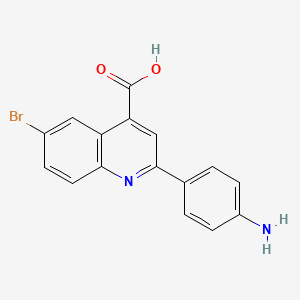

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
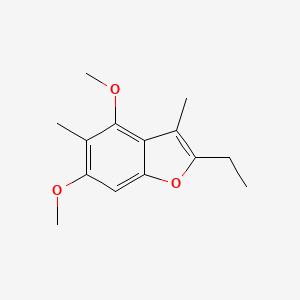
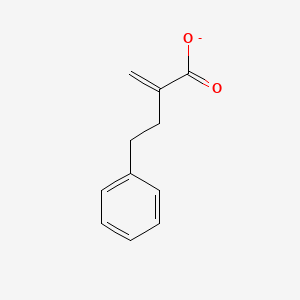

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
